1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium diperchlorate
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Overview
Description
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of cyanophenyl groups attached to a bipyridine core, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4-cyanobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The cyanophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical reactivity. These complexes can participate in various catalytic processes, leading to the formation of desired products .
Comparison with Similar Compounds
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-aminophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-carboxyphenyl)-4,4’-bipyridine-1,1’-diium chloride
These compounds share a similar bipyridine core but differ in the substituents attached to the phenyl rings. The unique properties of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate arise from the presence of cyanophenyl groups, which impart distinct electronic and steric effects .
Properties
CAS No. |
72046-05-0 |
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Molecular Formula |
C24H16Cl2N4O8 |
Molecular Weight |
559.3 g/mol |
IUPAC Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;diperchlorate |
InChI |
InChI=1S/C24H16N4.2ClHO4/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;2*2-1(3,4)5/h1-16H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
TVVHUEAAWQPZRY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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